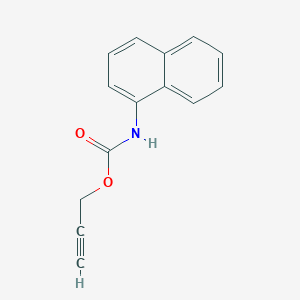
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is a chiral aziridine compound characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring and two phenyl groups. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine typically involves the reaction of a suitable precursor with a sulfonylating agent. One common method is the reaction of (2S,3S)-2,3-diphenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of aziridine synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine can undergo various chemical reactions, including:
Nucleophilic substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic substitution: The major products are ring-opened compounds with the nucleophile attached to the former aziridine carbon.
Oxidation: Sulfoxides or sulfones are the primary products.
Reduction: The major products are sulfinyl or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It can be used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine involves its high reactivity due to the strained aziridine ring. The compound can interact with various molecular targets, including nucleophilic sites on proteins and enzymes, leading to covalent modifications. These interactions can alter the function of the target molecules, making the compound useful in biochemical studies and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2,3-diphenylaziridine: Lacks the sulfonyl group, making it less reactive.
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-dimethylaziridine: Contains methyl groups instead of phenyl groups, affecting its steric and electronic properties.
Uniqueness
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine is unique due to the presence of both the sulfonyl group and the phenyl groups, which confer high reactivity and specific steric and electronic characteristics. These features make it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
17879-99-1 |
|---|---|
Molekularformel |
C21H19NO2S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(2S,3S)-1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3/t20-,21-/m0/s1 |
InChI-Schlüssel |
GAZMCGHPHRQBPT-SFTDATJTSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@@H]2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




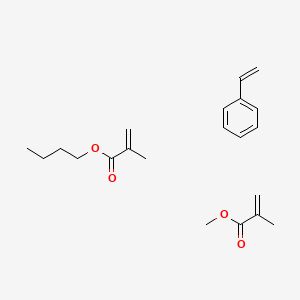
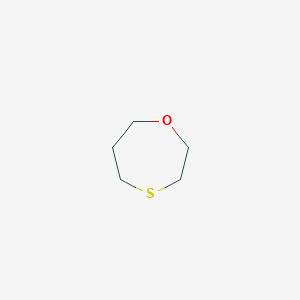
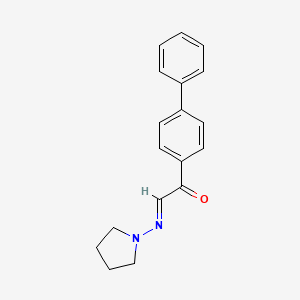

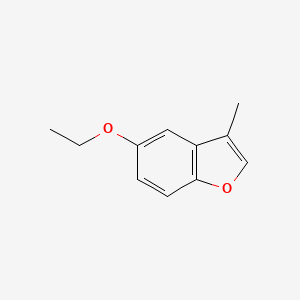
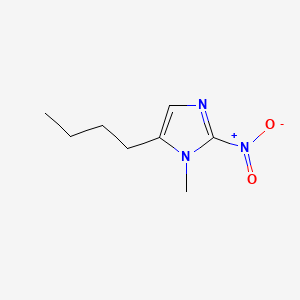
![37,38,39,40,41,42-Hexaoxaheptacyclo[32.2.1.1~4,7~.1~10,13~.1~16,19~.1~22,25~.1~28,31~]dotetracontane](/img/structure/B14698040.png)
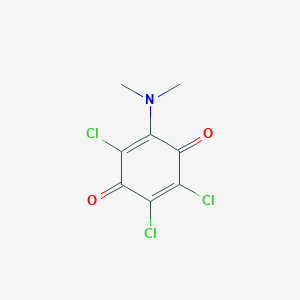

pentasilolane](/img/structure/B14698059.png)
![1,6-Diazabicyclo[4.4.1]undecane](/img/structure/B14698073.png)
